Cas no 1806960-76-8 (2-(Difluoromethyl)-4-methoxy-3-methylpyridine-5-sulfonyl chloride)

2-(Difluoromethyl)-4-methoxy-3-methylpyridine-5-sulfonyl chloride is a specialized sulfonyl chloride derivative with a difluoromethyl substituent, offering unique reactivity in synthetic chemistry applications. Its pyridine core, combined with methoxy and methyl groups, enhances steric and electronic properties, making it valuable for constructing complex heterocyclic frameworks. The sulfonyl chloride moiety provides a versatile handle for nucleophilic substitution reactions, enabling the introduction of sulfonamide or sulfonate functionalities. The difluoromethyl group contributes to metabolic stability and lipophilicity, which is advantageous in pharmaceutical and agrochemical intermediates. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, where precise functionalization is critical. High purity and consistent performance ensure reliability in research and industrial processes.
2-(Difluoromethyl)-4-methoxy-3-methylpyridine-5-sulfonyl chloride structure
1806960-76-8 structure
Product Name:2-(Difluoromethyl)-4-methoxy-3-methylpyridine-5-sulfonyl chloride
CAS No:1806960-76-8
MF:C8H8ClF2NO3S
MW:271.668827056885
CID:4895673
Update Time:2025-06-11

2-(Difluoromethyl)-4-methoxy-3-methylpyridine-5-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-(Difluoromethyl)-4-methoxy-3-methylpyridine-5-sulfonyl chloride
    • Inchi: 1S/C8H8ClF2NO3S/c1-4-6(8(10)11)12-3-5(7(4)15-2)16(9,13)14/h3,8H,1-2H3
    • InChI Key: SSIGLEUWFGVSLS-UHFFFAOYSA-N
    • SMILES: ClS(C1=CN=C(C(F)F)C(C)=C1OC)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 333
  • XLogP3: 1.9
  • Topological Polar Surface Area: 64.599

2-(Difluoromethyl)-4-methoxy-3-methylpyridine-5-sulfonyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029020088-250mg
2-(Difluoromethyl)-4-methoxy-3-methylpyridine-5-sulfonyl chloride
1806960-76-8 95%
250mg
$1,058.40 2022-03-31
Alichem
A029020088-500mg
2-(Difluoromethyl)-4-methoxy-3-methylpyridine-5-sulfonyl chloride
1806960-76-8 95%
500mg
$1,836.65 2022-03-31
Alichem
A029020088-1g
2-(Difluoromethyl)-4-methoxy-3-methylpyridine-5-sulfonyl chloride
1806960-76-8 95%
1g
$2,981.85 2022-03-31

Additional information on 2-(Difluoromethyl)-4-methoxy-3-methylpyridine-5-sulfonyl chloride

Professional Introduction to 2-(Difluoromethyl)-4-methoxy-3-methylpyridine-5-sulfonyl Chloride (CAS No. 1806960-76-8)

2-(Difluoromethyl)-4-methoxy-3-methylpyridine-5-sulfonyl chloride is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1806960-76-8, features a unique structural framework that makes it a valuable intermediate in the synthesis of various biologically active molecules. The presence of both difluoromethyl and methoxy substituents, combined with the pyridine core and sulfonyl chloride functionality, endows this molecule with distinct chemical properties that are highly advantageous for drug development.

The pyridine scaffold is a cornerstone in medicinal chemistry due to its prevalence in numerous pharmacologically relevant compounds. Pyridine derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of electron-withdrawing groups such as the sulfonyl chloride moiety enhances the reactivity of the molecule, making it a versatile building block for further functionalization. This reactivity is particularly useful in constructing complex molecular architectures that mimic natural products or designed drug candidates.

The difluoromethyl group is a key feature of this compound, contributing to its potential pharmacological efficacy. Difluoromethyl substituents are known to improve metabolic stability, binding affinity, and overall bioavailability of drug molecules. This modification has been extensively explored in the development of kinase inhibitors, antiviral agents, and other therapeutic compounds. The combination of the difluoromethyl group with the methoxy substituent in 2-(Difluoromethyl)-4-methoxy-3-methylpyridine-5-sulfonyl chloride creates a favorable electronic environment that can influence both the reactivity and biological activity of derived compounds.

In recent years, there has been a surge in research focused on developing novel pyridine-based scaffolds for therapeutic applications. The compound 2-(Difluoromethyl)-4-methoxy-3-methylpyridine-5-sulfonyl chloride has emerged as a promising candidate for such investigations due to its structural complexity and functional diversity. Its sulfonyl chloride group allows for facile introduction of amine functionalities via nucleophilic substitution reactions, enabling the synthesis of sulfonamides—a class of compounds with well-documented biological activities.

The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug discovery. Pyridine derivatives, in particular, have been extensively studied for their role in modulating various biological pathways. The structural features of 2-(Difluoromethyl)-4-methoxy-3-methylpyridine-5-sulfonyl chloride make it an attractive starting point for designing molecules with enhanced target engagement and reduced off-target effects. This compound exemplifies how strategic modifications at specific positions within a heterocyclic core can lead to significant improvements in drug-like properties.

Advances in synthetic methodologies have further expanded the utility of this compound in medicinal chemistry. Modern techniques such as transition metal-catalyzed cross-coupling reactions and organometallic chemistry have enabled the efficient construction of complex pyridine derivatives. The sulfonyl chloride functionality provides a convenient handle for these transformations, allowing chemists to access a diverse array of molecular structures with relative ease. Such synthetic flexibility is crucial for exploring new chemical space and identifying novel therapeutic agents.

The biological activity of 2-(Difluoromethyl)-4-methoxy-3-methylpyridine-5-sulfonyl chloride and its derivatives has been explored in several preclinical studies. These investigations have highlighted its potential as a scaffold for developing drugs targeting inflammatory diseases, neurological disorders, and cancer. The combination of the difluoromethyl, methoxy, and sulfonyl chloride groups appears to synergistically enhance binding interactions with biological targets, leading to improved pharmacological outcomes. Further research is warranted to fully elucidate the mechanisms by which these structural features contribute to biological activity.

In conclusion, 2-(Difluoromethyl)-4-methoxy-3-methylpyridine-5-sulfonyl chloride (CAS No. 1806960-76-8) represents a significant advancement in pharmaceutical chemistry. Its unique structural attributes and functional diversity make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in the design of next-generation therapeutics.

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